molecular formula C13H16F3NO2 B14839497 4-Tert-butoxy-3-cyclopropoxy-5-(trifluoromethyl)pyridine

4-Tert-butoxy-3-cyclopropoxy-5-(trifluoromethyl)pyridine

Cat. No.: B14839497
M. Wt: 275.27 g/mol
InChI Key: DCNAITNDNVXGQZ-UHFFFAOYSA-N
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Description

4-Tert-butoxy-3-cyclopropoxy-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C13H16F3NO2 and a molecular weight of 275.27 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with tert-butoxy, cyclopropoxy, and trifluoromethyl groups. These substituents impart distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-3-cyclopropoxy-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butoxy, cyclopropoxy, and trifluoromethyl groups are introduced through various substitution reactions. These reactions often require specific reagents and conditions to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-3-cyclopropoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups on the pyridine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the pyridine ring.

Scientific Research Applications

4-Tert-butoxy-3-cyclopropoxy-5-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-3-cyclopropoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butoxy-3-cyclopropoxy-5-(trifluoromethyl)pyridine is unique due to its specific combination of substituents, which impart distinct chemical properties. The presence of both tert-butoxy and cyclopropoxy groups, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H16F3NO2/c1-12(2,3)19-11-9(13(14,15)16)6-17-7-10(11)18-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

DCNAITNDNVXGQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=NC=C1C(F)(F)F)OC2CC2

Origin of Product

United States

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